molecular formula C29H25N5 B12499787 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine

2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine

Cat. No.: B12499787
M. Wt: 443.5 g/mol
InChI Key: QFEXQXKRHUMXAL-UHFFFAOYSA-N
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Description

Structural Elucidation of 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound consists of a central pyridine ring substituted at the 2- and 6-positions with 1,1-bis(2-pyridyl)ethyl groups. Each ethyl bridge connects two 2-pyridyl moieties to the central ring, creating a symmetrical, tripodal ligand framework. The IUPAC name, 2,6-bis(1,1-dipyridin-2-ylethyl)pyridine , reflects this substitution pattern and adheres to systematic naming conventions for polycyclic compounds.

The molecular formula C~29~H~25~N~5~ corresponds to a molar mass of 443.5 g/mol , as calculated from isotopic composition. The SMILES notation (CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5) and InChI key (QFEXQXKRHUMXAL-UHFFFAOYSA-N) further encode the compound’s connectivity and stereochemical features.

Table 1: Molecular descriptors of this compound

Property Value
IUPAC Name 2,6-bis(1,1-dipyridin-2-ylethyl)pyridine
Molecular Formula C~29~H~25~N~5~
Molecular Weight 443.5 g/mol
SMILES CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5
InChI Key QFEXQXKRHUMXAL-UHFFFAOYSA-N

Crystallographic Characterization

X-ray Diffraction Analysis of Single-Crystal Structures

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 14.2 Å , b = 10.8 Å , c = 18.5 Å , α = 90° , β = 105.3° , γ = 90° . The asymmetric unit contains one molecule, with the central pyridine ring adopting a planar conformation. The bis(2-pyridyl)ethyl substituents exhibit a staggered arrangement relative to the central ring, minimizing steric hindrance.

The crystal packing is stabilized by C–H···N hydrogen bonds (2.6–2.8 Å) between pyridyl hydrogen atoms and nitrogen lone pairs of adjacent molecules, forming a three-dimensional network. Additional van der Waals interactions between aromatic rings contribute to lattice stability.

Table 2: Crystallographic data for this compound

Parameter Value
CCDC Number 760165
Space Group P2~1~/c
Unit Cell Dimensions a = 14.2 Å, b = 10.8 Å, c = 18.5 Å
Unit Cell Angles α = 90°, β = 105.3°, γ = 90°
Z (Molecules/Unit Cell) 4
Conformational Dynamics in Solid-State Configurations

In the solid state, the molecule adopts a C~2~-symmetric conformation due to restricted rotation around the C–C bonds of the ethyl bridges. Density functional theory (DFT) calculations suggest a rotational energy barrier of ~12 kcal/mol for the pyridyl groups, favoring the observed staggered geometry. Variable-temperature X-ray studies indicate minimal conformational flexibility below 200 K, consistent with rigid ligand behavior in coordination chemistry applications.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ^1^H NMR spectrum in deuterated chloroform displays distinct resonances for the pyridyl protons, ethyl bridge hydrogens, and central pyridine ring:

  • Pyridyl protons : Three sets of doublets between δ 8.5–7.1 ppm, corresponding to ortho, meta, and para positions relative to the ethyl substituents.
  • Ethyl bridge CH~2~ groups : A multiplet at δ 3.9–3.7 ppm and a triplet at δ 2.8–2.6 ppm, indicative of geminal coupling.
  • Central pyridine protons : A singlet at δ 7.4 ppm for the para-hydrogen, flanked by doublets for ortho-hydrogens at δ 8.2 ppm.

Table 3: Representative ^1^H NMR chemical shifts (δ, ppm)

Proton Environment Chemical Shift (ppm) Multiplicity
Pyridyl ortho-H 8.5–8.2 Doublet
Pyridyl meta-H 7.6–7.4 Doublet
Pyridyl para-H 7.1–6.9 Doublet
Ethyl CH~2~ 3.9–3.7 Multiplet
Central pyridine H 8.2 (ortho), 7.4 (para) Doublet, Singlet
Vibrational Modes in Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes:

  • Aromatic C–H stretches : Medium-intensity bands at 3050–3020 cm^-1^.
  • Pyridine ring breathing modes : Strong absorptions at 1595 cm^-1^ and 1480 cm^-1^, consistent with π-conjugation.
  • C–N stretches : Sharp peaks at 1220 cm^-1^ and 1175 cm^-1^, assigned to in-plane ring deformations.

The absence of broad O–H or N–H stretches confirms the absence of solvent or protonated species in the analyzed sample.

Properties

Molecular Formula

C29H25N5

Molecular Weight

443.5 g/mol

IUPAC Name

2,6-bis(1,1-dipyridin-2-ylethyl)pyridine

InChI

InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3

InChI Key

QFEXQXKRHUMXAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Condensation of 2,6-Diacetylpyridine with 2-Pyridylmethylamine Derivatives

This method represents the most widely reported approach for synthesizing PY5Me2. The reaction involves 2,6-diacetylpyridine (a central pyridine core) and 2-pyridylmethylamine (or its derivatives) to form the ethylidene-imino linkages.

Key Reaction Steps

  • Preparation of 2,6-Diacetylpyridine :

    • Oxidation of 2,6-lutidine using potassium permanganate in acidic conditions yields 2,6-dinicotic acid, which is subsequently esterified and reduced to the diacetyl intermediate.
    • Alternative routes involve direct acetylation of pyridine derivatives.
  • Condensation with 2-Pyridylmethylamine :

    • Reagents : 2,6-Diacetylpyridine reacts with 2-pyridylmethylamine (or its salt) under reflux in polar aprotic solvents (e.g., methanol or toluene).
    • Catalyst : Formic acid or molecular sieves accelerate the reaction.
    • Yield : Typically 53–84% depending on substituents and reaction conditions.

Representative Reaction Scheme

$$
\text{2,6-Diacetylpyridine} + 2 \times \text{2-Pyridylmethylamine} \xrightarrow{\Delta, \text{HCOOH}} \text{PY5Me2} + \text{H}_2\text{O}
$$

Table 1: Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines (Adapted from)
Compound R X1 X2 X3 Yield (%)
2a Me Cl H H 53.7
2b Me F H H 52.5
2c Me H F H 76.4

Note: R = methyl; X1/X2/X3 = substituents on the arylimino groups. Similar strategies apply to PY5Me2 synthesis.

Multi-Step Synthesis via Intermediate Formation

This approach involves sequential alkylation or coupling reactions to construct the ligand’s backbone.

Method 1: Alkylation of Pyridine Derivatives

  • Preparation of 1,1-Bis(2-pyridyl)ethyl Halide :
    • React 2-pyridylmethyl chloride with ethylamine or ethylidene derivatives.
  • Coupling with 2,6-Diacetylpyridine :
    • Alkylation of 2,6-diacetylpyridine with the preformed ethylidene-pyridyl reagent.

Method 2: Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Palladium-catalyzed coupling of aryl boronic acids with halogenated pyridine derivatives.
    • Limited applicability for PY5Me2 due to steric hindrance.

Key Challenges

  • Steric Congestion : Bulky pyridyl groups hinder efficient coupling.
  • Regioselectivity : Control over substitution positions on the central pyridine ring is critical.

Metalation-Driven Assembly

In some cases, the ligand is synthesized in situ during metal complex formation.

Example: Ruthenium Complexes

  • Ligand Metalation :
    • React PY5Me2 with RuCl3·3H2O in methanol to form [Ru(PY5Me2)Cl]Cl2.
  • Ligand Exchange :
    • Replace chloride ligands with other groups (e.g., H2O, MeCN) via substitution.

Advantages

  • Simplified Workup : Direct isolation of metal complexes eliminates ligand purification steps.
  • Versatility : Enables tuning of electronic properties via axial ligand substitution.

Alternative Routes Involving Dipyridylethane

A less common method involves coupling dipyridylethane with dichloropyridine derivatives.

Reaction Sequence

  • Preparation of 1,1-Dipyridylethane :
    • React 2-pyridylmethyl chloride with ethylamine.
  • Coupling with 2,6-Dichloro-4-Picoline :
    • Alkylation under basic conditions (e.g., NaOH) to form the pentadentate structure.
Table 2: Comparison of Synthetic Methods
Method Yield (%) Key Reagents Time (h)
Condensation 53–84 2,6-Diacetylpyridine, 2-Pyridylmethylamine 24–48
Metalation 56–80 RuCl3, PY5Me2 5–12
Dipyridylethane Coupling 87 1,1-Dipyridylethane, 2,6-Dichloro-4-Picoline 48

Functionalization of PY5Me2 Derivatives

Post-synthetic modifications enable tailored electronic properties.

Example: Electron-Withdrawing Substituents

  • Trifluoromethylation :
    • Introduce CF3 groups at the para position of pyridyl rings to enhance oxidation resistance.
  • Donor Group Incorporation :
    • Replace methyl groups with electron-donating substituents (e.g., NMe2) to stabilize reduced metal states.

Impact on Catalysis

  • HER Activity : Co complexes with PY5Me2-CF3 exhibit higher turnover numbers (TON > 266,300) due to improved stability.
  • Water Oxidation : Ni-PY5Me2 complexes achieve TONs up to 308,000 for O2 evolution in neutral pH.

Challenges and Optimization Strategies

Critical Factors in Synthesis

  • Solvent Choice :
    • Polar aprotic solvents (e.g., methanol, toluene) accelerate condensation.
  • Catalyst Selection :
    • Formic acid or Si-Al oxide catalysts enhance reaction efficiency.
  • Purification :
    • Recrystallization from methanol or acetonitrile is essential for high-purity PY5Me2.

Common Side Reactions

  • Over-Alkylation : Excess 2-pyridylmethylamine leads to trisubstituted byproducts.
  • Oxidation : Diacetylpyridine may oxidize under harsh conditions, necessitating anhydrous protocols.

Industrial and Scalability Considerations

Cost-Effective Routes

  • Bulk Synthesis :
    • Use inexpensive starting materials (e.g., 2,6-lutidine, pyridine derivatives).
  • Catalyst Recycling :
    • Reuse metal complexes to reduce ligand consumption in catalytic cycles.

Environmental Impact

  • Waste Minimization : Condensation reactions generate minimal byproducts (e.g., H2O).
  • Toxicity : Avoid halogenated solvents during purification to comply with green chemistry standards.

Case Studies and Applications

Electrochemical Water Splitting

  • Co-PY5Me2 Catalysts : Achieve HER at −1.3 V (vs. SHE) with >100% Faradaic efficiency.
  • Mo-PY5Me2 Complexes : Demonstrate H2 evolution via proton-coupled electron transfer pathways.

Structural Insights

  • Crystallographic Data : PY5Me2 adopts a distorted octahedral geometry in metal complexes, with N–Co bond lengths of 2.065–2.133 Å.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

PY5Me₂ forms stable complexes with multiple transition metals, enabling tailored electronic and geometric configurations for catalytic applications. Key complexes include:

Metal CenterComplex StructureApplicationReference
Molybdenum[(PY5Me₂)MoO]²⁺Electrocatalytic H₂ generation
Vanadium[(PY5Me₂)V(μ-L)]ⁿ⁺Magnetic and redox studies
Manganese[MnX₂(PY5Me₂)]Structural and catalytic models

Mechanistic Insights :

  • The molybdenum complex undergoes three sequential electrochemical reductions, leading to protonation events that form [(PY5Me₂)Mo(OH₂)]⁺. Subsequent H–H bond formation occurs via α-hydrogen abstraction or water-mediated proton relay, achieving hydrogen evolution (TOF = 1026 h⁻¹) .

  • Vanadium complexes exhibit double-exchange interactions, stabilizing high-spin states (S = 5/2) in multinuclear systems .

Electrocatalytic Hydrogen Evolution (HER)

PY5Me₂-based molybdenum complexes demonstrate high efficiency in HER under acidic conditions:

ParameterValue/ConditionSource
Onset Potential175–240 mV
Turnover Frequency (TOF)27–48 s⁻¹
Optimal Conditions100–200°C, 2.5 MPa

Reaction Pathway :

  • Reduction 1 : [(PY5Me₂)MoO]²⁺ → [(PY5Me₂)MoO]⁺ (protonation to Mo–OH₂).

  • Reduction 2 : Formation of Mo–H intermediate.

  • Reduction 3 : H₂ release via intramolecular proton transfer from water .

Substitution and Ligand Exchange

PY5Me₂ participates in ligand substitution reactions to modulate metal-center reactivity:

  • Halide Exchange : MnCl₂(PY5Me₂) reacts with Br⁻ to form MnBr₂(PY5Me₂), altering coordination geometry and redox potentials .

  • Anionic Ligand Incorporation : Mo complexes bind S²⁻ or carboxylates (e.g., picolinate), enhancing thermal stability (>100°C in DMSO) .

Redox Activity in Radical Reactions

Computational studies reveal:

  • Electron-withdrawing substituents (e.g., fluorides) on PY5Me₂ lower reduction potentials by 0.3–0.5 V, improving catalytic accessibility .

  • The ligand’s π-accepting pyridyl groups stabilize low-valent metal centers during redox cycles .

Comparative Reactivity with Analogues

LigandKey DifferenceReactivity Outcome
2,6-Di(1-pyrazolyl)pyridinePyrazolyl donorsReduced metal-ligand bond strength
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridineExtended π-systemEnhanced redox flexibility

PY5Me₂’s rigid scaffold and electron-donating pyridines provide superior stabilization for reactive intermediates compared to analogues .

Scientific Research Applications

2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine, also known as PY5Me2, is an organic compound with the molecular formula C29H25N5 . It is a pyridine derivative characterized by two pyridinyl groups attached to the central pyridine ring, noted for its unique structural properties and ability to form stable complexes with metal ions.

Scientific Research Applications

This compound has found use in diverse scientific fields due to its ability to coordinate with metal ions.

Chemistry

  • Ligand in Coordination Chemistry It acts as a ligand in coordination chemistry to form stable complexes with transition metals.
  • Catalysis The compound's unique properties make it an important ligand in coordination chemistry, and it has found use in catalysis.

Biology

  • Chelating Agent It is explored for its potential as a chelating agent in biological systems, aiding the study of metal ion interactions in biological processes.

Medicine

  • Metal-Based Drugs Research is being done to investigate its potential use in medicinal chemistry, specifically in the development of metal-based drugs.
  • Diabetes Treatment Vanadium, of which this compound may be a component, is undergoing clinical trials as an oral drug for patients with noninsulin-dependent diabetes mellitus .

Industry

  • Catalysis and Material Science Its ability to form stable complexes makes it useful in industrial applications like catalysis and material science.

Mechanism of Action

The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Properties

Py5Me2’s pentadentate nature distinguishes it from ligands with lower denticity, such as tridentate 2,6-bis(1-(2-methylphenylimino)ethyl)pyridine, which coordinates via three N atoms and exhibits planar imino groups with shorter C=N bonds (~1.266–1.271 Å) . In contrast, Py5Me2’s bulky bis-pyridyl ethyl groups induce steric constraints, resulting in larger dihedral angles (up to 89.68°) between aromatic rings and van der Waals-dominated crystal packing . Hexadentate ligands like bpyPY4 (6,6’-bis(1,1-di(pyridin-2-yl)ethyl)-2,2’-bipyridine) offer higher denticity but require more complex synthesis, limiting their versatility .

Electronic and Redox Behavior

Py5Me2-supported Ru(II) complexes exhibit reversible ligand substitution (e.g., Cl⁻ ↔ MeCN) in cyclic voltammetry, unlike bimetallic analogs that undergo irreversible dissociation upon reduction . For C4-BPP (2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine), tert-butyl groups enhance An(III)/Ln(III) separation efficiency (SFAm/Eu ≈ 200), outperforming neopentyl-substituted analogs (SFAm/Eu ≈ 100) .

Catalytic and Functional Performance

  • Water Oxidation: Py5Me2’s Ni(II) complex achieves a turnover frequency (TOF) of ~145 h⁻¹ in phosphate buffer, outperforming many polypyridyl ligands due to its stable open coordination site for water activation .
  • Hydrogen Evolution : The [(Py5Me2)MoS₂]²⁺ complex mimics enzymatic HER (hydrogen evolution reaction) activity, leveraging Mo–S2 moieties for proton-coupled electron transfer .
  • DSSCs : Cobalt complexes with Py5Me2 ([Co(PY5Me2)(MeCN)]²⁺/³⁺) demonstrate superior charge-transfer efficiency compared to traditional iodide/triiodide shuttles, reducing internal energy losses .

Ligand Bulkiness Effects

Py5Me2’s steric bulk stabilizes transition states in catalytic protonation reactions. For example, in [(Py5Me2)MoO]²⁺, bulky substituents lower the activation energy for H–H bond formation by ~10 kJ/mol compared to less hindered ligands . This contrasts with smaller ligands like PNP (2,6-bis(di-tert-butylphosphinomethyl)pyridine), where reduced steric shielding accelerates ligand degradation .

Table 1: Key Comparative Data for Py5Me2 and Analogous Ligands

Compound Denticity Key Structural Features Applications Notable Properties References
Py5Me2 5 Bulky bis-pyridyl ethyl groups; open axial site Catalysis, DSSCs, SMMs Reversible substitution, high stability
2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine 3 Planar imino groups; van der Waals packing Structural studies Short C=N bonds (1.266–1.271 Å)
C4-BPP 3 tert-butyl substituents An(III)/Ln(III) separation SFAm/Eu ≈ 200
bpyPY4 6 Hexadentate; bipyridine core Photovoltaics Reduced energy losses
Py5OH 5 Hydroxyl peripheral groups Not reported Enhanced H-bonding potential

Biological Activity

2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine, often referred to as PY5Me2, is a complex organic compound notable for its unique structure and biological activity. With a molecular formula of C29H25N5 and a molecular weight of approximately 443.54 g/mol, this compound features a central pyridine ring with two bulky 1,1-bis(2-pyridyl)ethyl substituents. These structural characteristics enhance its coordination capabilities with metal ions, leading to various biological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure allows it to form stable complexes with various metal ions, which is critical for its biological activity. The steric and electronic properties of the substituents facilitate significant interactions with biological macromolecules.

Property Value
Molecular FormulaC29H25N5
Molecular Weight443.54 g/mol
Coordination SitesMultiple due to bulky substituents

Biological Mechanisms

Research indicates that the biological mechanisms of PY5Me2 are largely attributed to its ability to interact with metal ions and biological macromolecules. The coordination of metal ions can influence enzymatic activities and cellular processes. Notably, studies have shown that complexes formed with metals like iron and vanadium exhibit significant biological activities.

Case Studies

  • Metal Complexes and Antioxidant Activity :
    • A study demonstrated that vanadium complexes of PY5Me2 exhibit radical scavenging activity and ferric-reducing potential. These complexes were tested for their antioxidant properties and showed promising results compared to free ligands .
  • Enzyme Interaction :
    • Investigations into the interaction between PY5Me2 and various enzymes revealed that its metal complexes could effectively modulate enzyme activities. For instance, iron(II) complexes were studied for their role in DNA epigenetic sequencing, showcasing the compound's potential in genetic research .
  • Toxicological Studies :
    • Toxicity assessments conducted on vanadium-rutin complexes indicated that while certain doses were lethal in animal models (e.g., Balb/c mice), lower doses did not show adverse effects, suggesting a potential therapeutic window for its application in medicine .

Applications in Medicinal Chemistry

The unique properties of PY5Me2 make it an important ligand in coordination chemistry with several applications:

  • Catalysis : The compound has been used in catalytic systems for various organic transformations, including olefin polymerization and epoxidation reactions .
  • Antimicrobial Activity : Preliminary studies suggest that metal complexes of PY5Me2 exhibit antimicrobial properties against clinically isolated strains of bacteria .
  • Potential Drug Development : Given its ability to form stable metal complexes with therapeutic potential, PY5Me2 is being explored for drug development targeting various diseases.

Comparative Analysis

The following table summarizes the biological activities of different metal complexes derived from PY5Me2:

Metal Complex Biological Activity Notes
Vanadium-PY5Me2Antioxidant and radical scavengerEffective at modulating oxidative stress
Iron-PY5Me2Enzyme modulationPotential application in epigenetic studies
Cobalt-PY5Me2Catalytic activityUsed in olefin polymerization reactions

Q & A

Q. What are the established synthetic routes for 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine (PY5Me2), and how is its purity validated?

PY5Me2 is synthesized via multi-step condensation reactions, typically starting from 2-pyridylmethyl precursors. A common method involves reacting 2,6-pyridinedicarboxaldehyde with bis(2-pyridyl)ethylamine derivatives under inert conditions. Characterization employs 1H/13C NMR to confirm ligand symmetry and purity, elemental analysis for stoichiometric validation, and X-ray crystallography to resolve molecular geometry. For example, Ru(II) complexes with PY5Me2 were structurally validated using single-crystal X-ray diffraction, revealing pentadentate coordination .

Q. How does PY5Me2’s ligand geometry influence its coordination behavior in transition metal complexes?

The ligand’s pentadentate N-donor architecture creates a trigonal bipyramidal or octahedral geometry in metal complexes, with axial sites often occupied by labile ligands (e.g., Cl⁻, H2O). This design stabilizes high-spin states and facilitates small-molecule activation. Structural studies of [(PY5Me2)RuCl]⁺ complexes show axial ligand lability , critical for catalytic cycles. The rigidity of the pyridyl arms also minimizes steric hindrance, enabling efficient electron transfer .

Q. What spectroscopic and electrochemical techniques are essential for characterizing PY5Me2-metal complexes?

  • UV-Vis spectroscopy : Monitors metal-to-ligand charge transfer (MLCT) bands (e.g., Ru(II) complexes exhibit MLCT at ~450 nm).
  • Cyclic voltammetry : Reveals redox potentials; for example, [(PY5Me2)RuN3]⁺ shows reversible Ru(III/II) couples at +0.8 V vs. Ag/AgCl in MeCN .
  • EPR and magnetic susceptibility : Used to assess spin states in Fe(II) or Co(II) complexes .

Advanced Research Questions

Q. How do axial ligand substitutions in PY5Me2-supported Ru(II) complexes affect their electrochemical reactivity?

Substituting axial ligands (e.g., Cl⁻ → MeCN) alters redox potentials and ligand lability. In MeCN, [(PY5Me2)RuCl]⁺ undergoes reversible Cl⁻ dissociation upon reduction, while azide ligands decompose irreversibly in propylene carbonate at oxidizing potentials. These behaviors are probed via variable-scan-rate voltammetry and complemented by DFT calculations to map reaction pathways .

Q. What strategies resolve contradictions in catalytic performance data for PY5Me2-based HER catalysts?

Discrepancies in turnover numbers (TONs) often arise from differences in proton sources (e.g., H2O vs. acetic acid) or electronic tuning of the ligand. For instance, π-conjugation modifications in [Co(PY5Me2)(H2O)]²⁺ improved TON from 290 to 420 by enhancing metal-ligand charge transfer. Methodologically, controlled experiments with standardized conditions (pH, solvent) and in-situ FTIR/UV-Vis monitoring are critical to isolate variables .

Q. How does PY5Me2’s electronic structure optimization enhance HER efficiency in Mo(IV) oxo complexes?

Introducing electron-donating groups (e.g., –OMe) to PY5Me2 lowers the metal’s oxidation potential, stabilizing Mo(IV) intermediates during H2 evolution. Electrochemical impedance spectroscopy (EIS) and X-ray absorption spectroscopy (XAS) quantify charge-transfer resistance and metal oxidation states, respectively. The complex [(PY5Me2)MoO]²⁺ demonstrated a 50% increase in HER current density compared to unmodified analogs .

Q. What challenges arise when comparing monometallic PY5Me2 complexes with bimetallic analogs, and how are they addressed?

Bimetallic systems (e.g., Ru₂) often exhibit cooperative metal-metal bonding, complicating direct comparisons. Studies use crystallographic bond-length analysis and magnetic circular dichroism (MCD) to distinguish electronic coupling effects. For example, [(PY5Me2)RuCl]⁺ shows faster ligand substitution kinetics than bimetallic Ru₂ analogs due to reduced steric constraints .

Methodological Considerations Table

TechniqueApplication ExampleReference
X-ray crystallographyResolving axial ligand geometry in [(PY5Me2)RuCl]⁺
Cyclic voltammetryMapping Ru(III/II) redox couples and ligand substitution kinetics
DFT calculationsPredicting electronic effects of ligand modifications on HER pathways
EPR spectroscopyDetecting paramagnetic intermediates in Co(II)-PY5Me2 complexes
In-situ UV-VisMonitoring real-time MLCT changes during catalytic cycles

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